2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound contains trifluoromethyl groups, a benzoxazole ring, and a phenylacetamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide involves multiple steps, including the formation of the benzoxazole ring and the introduction of trifluoromethyl groups. One common method involves the reaction of 3-hydroxy-4-aminophenylacetamide with trifluoroacetic anhydride in the presence of a base to form the trifluoroacetylated intermediate. This intermediate is then cyclized with o-aminophenol to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trifluoroacetyl group can be reduced to form a primary amine.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The benzoxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(1-methyl-2-phenylethyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide is unique due to the presence of both the benzoxazole ring and the trifluoroacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H9F6N3O4 |
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Molecular Weight |
433.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-[2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C17H9F6N3O4/c18-16(19,20)14(28)24-7-2-4-12-10(5-7)26-13(30-12)9-3-1-8(6-11(9)27)25-15(29)17(21,22)23/h1-6,27H,(H,24,28)(H,25,29) |
InChI Key |
WBRSVZAIJCYJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)O)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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